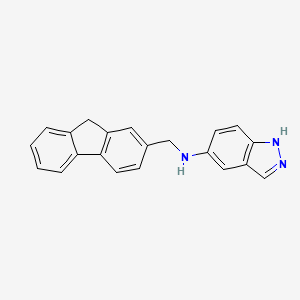
N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine, commonly known as INDY, is a potent and selective inhibitor of the G protein-coupled receptor 119 (GPR119). GPR119 is expressed in pancreatic beta cells and intestinal L-cells, and it plays a crucial role in regulating glucose homeostasis and incretin hormone secretion. INDY has gained significant attention in recent years due to its potential therapeutic applications in the treatment of type 2 diabetes and obesity.
Wirkmechanismus
INDY exerts its pharmacological effects by selectively binding to and activating N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine, a receptor that is predominantly expressed in pancreatic beta cells and intestinal L-cells. Activation of N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine leads to the stimulation of cyclic AMP (cAMP) production and subsequent activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). This results in the release of insulin from pancreatic beta cells and the secretion of incretin hormones from intestinal L-cells.
Biochemical and Physiological Effects:
INDY has been shown to stimulate glucose-dependent insulin secretion and improve glucose tolerance in animal models of diabetes. INDY also increases the secretion of incretin hormones, such as GLP-1 and GIP, which play a crucial role in regulating glucose homeostasis. In addition, INDY has been shown to improve lipid metabolism and reduce body weight in animal models of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of INDY is its selectivity for N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine, which minimizes off-target effects and reduces the risk of adverse events. However, INDY has limited solubility in aqueous solutions, which can limit its use in certain experimental settings. In addition, INDY has a relatively short half-life, which may require frequent dosing in preclinical and clinical studies.
Zukünftige Richtungen
There are several potential future directions for research on INDY. One area of interest is the development of more potent and selective N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine agonists with improved pharmacokinetic properties. Another area of interest is the investigation of the long-term effects of INDY on glucose homeostasis and metabolic function in animal models and humans. Finally, the potential therapeutic applications of INDY in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease, warrant further investigation.
Synthesemethoden
The synthesis of INDY involves the reaction of 2-fluorobenzaldehyde with 2-aminobenzonitrile in the presence of sodium methoxide as a base. The resulting intermediate is then subjected to a Friedel-Crafts reaction with fluorene in the presence of aluminum trichloride as a catalyst. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
INDY has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes and obesity. Preclinical studies have shown that INDY can stimulate glucose-dependent insulin secretion and improve glucose tolerance in animal models of diabetes. INDY has also been shown to increase the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating glucose homeostasis.
Eigenschaften
IUPAC Name |
N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3/c1-2-4-19-15(3-1)10-16-9-14(5-7-20(16)19)12-22-18-6-8-21-17(11-18)13-23-24-21/h1-9,11,13,22H,10,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJLMHKFTMAADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CNC4=CC5=C(C=C4)NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

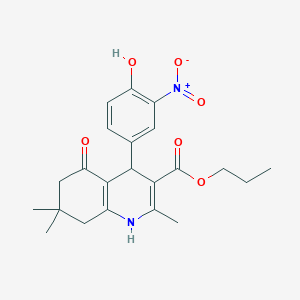
![4,4'-[(2-hydroxy-5-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5234327.png)

![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5234331.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)
![N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine](/img/structure/B5234352.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B5234358.png)
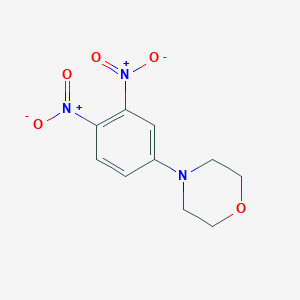
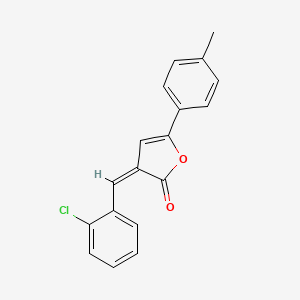
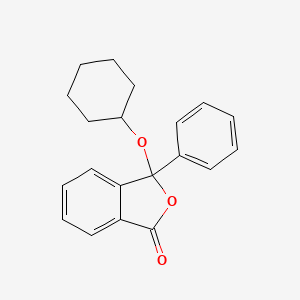
![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5234386.png)
![(3'R*,4'R*)-1'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5234390.png)
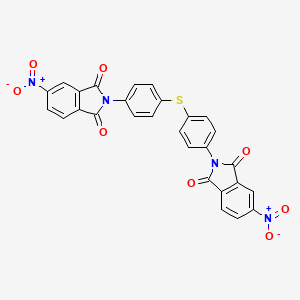
![(4aS*,8aR*)-2-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5234407.png)